molecular formula C12H11Cl2N3O2 B14765127 N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide CAS No. 923972-99-0

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide

Cat. No.: B14765127
CAS No.: 923972-99-0
M. Wt: 300.14 g/mol
InChI Key: KCOQXVHIKUIYIV-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions involving 2,6-dichlorobenzoyl chloride and suitable nucleophiles.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through the reaction of the oxadiazole derivative with a suitable amine or amide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the oxadiazole ring or the amide group.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)acetamide
  • N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)butanamide
  • N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)pentanamide

Uniqueness

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

923972-99-0

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C12H11Cl2N3O2/c1-6(11-15-7(2)19-17-11)12(18)16-10-8(13)4-3-5-9(10)14/h3-6H,1-2H3,(H,16,18)

InChI Key

KCOQXVHIKUIYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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